molecular formula C8H4Br2ClNO B8376971 3,3-Dibromo-6-chloro-1,3-dihydro-indol-2-one

3,3-Dibromo-6-chloro-1,3-dihydro-indol-2-one

Cat. No.: B8376971
M. Wt: 325.38 g/mol
InChI Key: IYUKGDKVDVVVJK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3,3-Dibromo-6-chloro-1,3-dihydro-indol-2-one is a useful research compound. Its molecular formula is C8H4Br2ClNO and its molecular weight is 325.38 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C8H4Br2ClNO

Molecular Weight

325.38 g/mol

IUPAC Name

3,3-dibromo-6-chloro-1H-indol-2-one

InChI

InChI=1S/C8H4Br2ClNO/c9-8(10)5-2-1-4(11)3-6(5)12-7(8)13/h1-3H,(H,12,13)

InChI Key

IYUKGDKVDVVVJK-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C=C1Cl)NC(=O)C2(Br)Br

Origin of Product

United States

Synthesis routes and methods

Procedure details

At room temperature, to a solution of 6-chlorooxindole (10.0 g, 59.7 mmol ) in t-BuOH (500 mL) and water (2.6 mL) was added pyridinium tribromide (57.25 g, 79 mmol, 3 eq) and the reaction was stirred for 3.5 hr. The reaction was diluted with water (500 mL) and extracted with EtOAc (3×). The combined organic extracts were washed with sat. aq. NaHCO3 (3×), dried over MgSO4, filtered and concentrated to give the title compound as a tan solid (19.66 g, 100% yield). NMR (400 MHz, DMSO-d6): consistent. MS: (API-ES+) m/z 325 [M+H].
Quantity
10 g
Type
reactant
Reaction Step One
Quantity
57.25 g
Type
reactant
Reaction Step One
Quantity
500 mL
Type
solvent
Reaction Step One
Name
Quantity
2.6 mL
Type
solvent
Reaction Step One
Name
Quantity
500 mL
Type
solvent
Reaction Step Two
Yield
100%

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